molecular formula C12H7Cl3O2 B564716 Triclosan-d3 CAS No. 1020719-98-5

Triclosan-d3

Cat. No.: B564716
CAS No.: 1020719-98-5
M. Wt: 292.554
InChI Key: XEFQLINVKFYRCS-UXHGNOADSA-N
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Description

Triclosan-d3 is a variant of Triclosan, a synthetic, chlorinated phenolic antimicrobial agent commonly used in commercial and healthcare products . It is used in items such as soaps, deodorants, shampoos, cosmetics, textiles, plastics, surgical sutures, and prosthetics .


Synthesis Analysis

Triclosan targets lipid synthesis . It blocks lipid synthesis in Escherichia coli, and mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .


Molecular Structure Analysis

This compound has a molecular formula of C12H7Cl3O2 . Its molecular weight is 292.6 g/mol . The InChI string for this compound is InChI=1S/C12H7Cl3O2/c13-7-1-3-11 (9 (15)5-7)17-12-4-2-8 (14)6-10 (12)16/h1-6,16H/i1D,3D,5D .


Chemical Reactions Analysis

Triclosan has been shown to block lipid synthesis in Escherichia coli . Mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass of this compound is 290.969993 g/mol .

Mechanism of Action

Target of Action

Triclosan-d3, also known as Triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .

Mode of Action

This compound interacts with its target, the ENR enzyme, by binding to it . This binding inhibits the activity of the enzyme, thereby disrupting fatty acid synthesis . At lower concentrations, this compound appears bacteriostatic, meaning it prevents the growth of bacteria without necessarily killing them . At higher concentrations, it can be biocidal, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, this compound disrupts this pathway, leading to a halt in bacterial growth . The compound also has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .

Pharmacokinetics

It is known that triclosan, in general, is widely used in various products and can be detected in human blood and urine . This suggests that it can be absorbed and distributed in the body. More research is needed to outline the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include increased cellular proliferation and changes in gene expression and protein levels . For instance, it has been found to increase both gene expression and protein levels of cyclin D1 and decrease p21 and Bax gene expression and protein levels . These changes can have significant impacts on cellular processes and overall health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been found that Triclosan can accumulate in sediment and aquatic organisms due to its moderate hydrophobicity and lipophilicity . This accumulation can lead to increased exposure and potential toxicity. Furthermore, the presence of nonionic detergents (e.g., Tween 20) has been shown to inhibit Triclosan’s activity in vivo, most likely due to micelle formation .

Safety and Hazards

Triclosan has been linked to numerous human health problems . Exposures come mainly by absorption through the skin or through the lining of the mouth. These exposures have resulted in contact dermatitis, or skin irritation, and an increase in allergic reactions, especially in children .

Future Directions

The human health effects from exposure to low environmental levels of triclosan are unknown . More research is needed to assess the human health effects of exposure to triclosan .

Biochemical Analysis

Biochemical Properties

Triclosan-d3 interacts with various enzymes and proteins. For instance, it has been found to bind with the acetylcholinesterase enzyme in the gills of fish, Cyprinus carpio . This interaction can lead to severe physiological and histopathological alterations in the fish .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can cause membrane damage and antagonize hypotonic lysis, which may be due to membrane expansion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it shows strong binding with the acetylcholinesterase enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Long-term exposure to sublethal concentrations of this compound can lead to severe physiological and histopathological alterations in fish .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, fish exposed to 1/1000th (1 µg/L), 1/100th (10 µg/L), and 1/10th (100 µg/L) of 96 h LC50 value for a period of 28 days showed significant alterations in their physiology .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFQLINVKFYRCS-UXHGNOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662216
Record name 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-98-5
Record name 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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